molecular formula C22H21ClFN5O2 B2503539 N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(4-fluorophenyl)acetamide CAS No. 1251589-10-2

N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(4-fluorophenyl)acetamide

Cat. No. B2503539
CAS RN: 1251589-10-2
M. Wt: 441.89
InChI Key: MEUZSVDVYJUVHY-UHFFFAOYSA-N
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Description

The compound "N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(4-fluorophenyl)acetamide" is a structurally complex molecule that may be related to various derivatives characterized for their potential use as pesticides or for their antiviral properties. The presence of a 1,2,3-triazole ring suggests that it may have been synthesized using a Huisgen cycloaddition, a common method for constructing such moieties, which are known for their biological activity .

Synthesis Analysis

The synthesis of triazole derivatives typically involves the copper-catalyzed azide-alkyne cycloaddition, as reported for similar compounds . This reaction is a variant of the Huisgen cycloaddition and is often used due to its regioselectivity and efficiency in forming 1,2,3-triazoles. The synthesis likely involves the reaction of an azide-substituted precursor with an alkyne-functionalized compound under the presence of a copper(I) catalyst.

Molecular Structure Analysis

The molecular structure of triazole derivatives is often non-planar due to the presence of different substituents that can cause steric hindrance. This non-planarity can be observed in the optimized geometries of related compounds, where aromatic rings are not coplanar with the triazole or other heterocyclic rings . The presence of halogen atoms, such as chlorine and fluorine, can influence the molecular geometry through their electronegativity and size.

Chemical Reactions Analysis

The reactivity of the compound would be influenced by the functional groups present. The acetamide moiety could be involved in hydrogen bonding, while the halogenated aromatic rings could participate in various intermolecular interactions, such as halogen bonding or π-π interactions. These interactions are crucial in determining the compound's behavior in biological systems or in forming crystal structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would be influenced by its molecular structure. The presence of halogens suggests a higher molecular weight and potential for specific intermolecular interactions. The compound's solubility, melting point, and stability would be determined by the functional groups present and their arrangement. The vibrational spectroscopic signatures of similar compounds have been characterized using Raman and Fourier transform infrared spectroscopy, which could also be applicable to this compound for identifying functional groups and assessing purity .

Scientific Research Applications

X-ray Powder Diffraction in Pesticide Development

The structural characterization of N-derivatives related to the target compound through X-ray powder diffraction has played a significant role in developing potential pesticides. This technique provides essential data on experimental peak positions, relative intensities, and unit-cell parameters, aiding in the synthesis of organic compounds with pesticidal properties (Olszewska, Tarasiuk, & Pikus, 2011).

Cognitive Disorders and Alzheimer's Disease Treatment

Research on histamine H3 antagonists, which include structural analogs of the compound , shows promising effects on cognitive processes by modulating neurotransmitter release in the brain. These findings are significant for treating cognitive disorders and Alzheimer's disease, highlighting the compound's role in activating intracellular signaling pathways that could improve cognitive efficacy and potentially modify disease progression (Brioni, Esbenshade, Garrison, Bitner, & Cowart, 2011).

Antimicrobial and Antifungal Applications

The synthesis of new derivatives and their characterization, including the target compound or its analogs, has been explored for antimicrobial and antifungal screening. These efforts involve studying the structure-activity relationships and potential pharmaceutical applications against various microbial strains, offering insights into developing new therapeutic agents with enhanced efficacy (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).

Enzyme Inhibition for Therapeutic Applications

The compound and its derivatives have been evaluated for their inhibitory potential against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant to conditions like Alzheimer's disease. These studies involve synthesizing various analogs and assessing their effectiveness in inhibiting enzymatic activity, providing a foundation for developing novel therapeutic agents (Riaz, Iftikhar, Saleem, Aziz‐ur‐Rehman, Hussain, Rehmat, Afzal, Khawar, Ashraf, & al-Rashida, 2020).

properties

IUPAC Name

N-[1-[1-(4-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClFN5O2/c23-16-3-7-19(8-4-16)29-14-20(26-27-29)22(31)28-11-9-18(10-12-28)25-21(30)13-15-1-5-17(24)6-2-15/h1-8,14,18H,9-13H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUZSVDVYJUVHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CC2=CC=C(C=C2)F)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(4-fluorophenyl)acetamide

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